Dioxyline phosphate
Description
Historical Context of Chemical Discovery and Initial Laboratory Characterization
Dioxyline phosphate (B84403) is the phosphate salt of dioxyline, also known as dimoxyline (B1670683). Research into compounds similar in chemical structure to papaverine (B1678415), an opium alkaloid, led to the synthesis of synthetic analogues. One such compound, chemically identified as 6,7-dimethoxy-1-(4'-ethoxy-3'-methoxybenzyl)-3-methyl-isoquinoline, which differs from papaverine by the addition of a methyl group at position 3 of the isoquinoline (B145761) ring, was reported by Henderson, Shipley, and Chen. ahajournals.org The phosphate salt of this compound is dioxyline phosphate. Early laboratory characterization would have involved determining its basic physical and chemical properties.
Evolution of Research Paradigms for Phosphate-Containing Organic Compounds
Phosphate-containing organic compounds are significant across various scientific disciplines, including biology, medicine, and materials science. The research paradigms for these compounds have evolved significantly. Initially, the focus might have been on their natural occurrence and fundamental reactivity. Over time, driven by technological advancements and the increasing demand for efficiency, research has shifted towards more sophisticated approaches, including automated synthesis and the application of artificial intelligence in designing and predicting the properties of novel phosphate compounds. nso-journal.org The unique chemical properties of phosphorus-based functional groups offer diverse possibilities for structural modification and derivatization, making the research into their preparation and application an area of continued importance. sioc-journal.cn While phosphates are known for their stability, which can make them less desirable for certain synthetic reactions compared to other leaving groups, they are ubiquitous in biological systems, highlighting the evolution of research to understand and utilize their specific chemical behavior. nih.gov
Fundamental Chemical Structural Elements and Relevant Isomers
This compound has the molecular formula C₂₂H₂₈NO₈P. nih.govepa.gov It is a salt formed between dioxyline (dimoxyline) and phosphoric acid. nih.gov The structure consists of a dimoxyline cation and a phosphate anion. Dimoxyline itself is an isoquinoline derivative. The chemical name for this compound is 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;phosphoric acid. nih.govmedkoo.com
The core structure of dimoxyline features a substituted isoquinoline ring system linked via a methylene (B1212753) bridge to a substituted phenyl ring. The isoquinoline ring has methoxy (B1213986) groups at positions 6 and 7 and a methyl group at position 3. The phenyl ring is substituted with an ethoxy group at position 4' and a methoxy group at position 3'. medkoo.com The phosphate component is derived from phosphoric acid (H₃PO₄). nih.gov
While the primary form is the phosphate salt, the organic cation, dimoxyline, could potentially exist as different isomers depending on the arrangement of substituents on the aromatic rings or potential stereocenters if present, although the provided chemical name and structure primarily indicate a specific arrangement. The salt formation itself involves the protonation of the nitrogen atom in the isoquinoline ring by phosphoric acid.
Basic Computed Properties of this compound:
| Property | Value | Unit | Source |
| Molecular Weight | 465.4 | g/mol | nih.govmedkoo.com |
| Exact Mass | 465.15525385 | Da | nih.gov |
| Molecular Formula | C₂₂H₂₈NO₈P | - | nih.govepa.gov |
Overview of Major Academic Research Trajectories for this compound
Academic research involving this compound has explored its chemical synthesis and characterization. Studies have investigated its preparation and properties, often in comparison to related compounds like papaverine. Early research focused on its chemical synthesis and initial pharmacological evaluations, though the latter falls outside the scope of this article. ahajournals.org
More broadly, research trajectories for phosphate-containing organic compounds, which would encompass this compound, include the development of new synthetic methodologies, particularly those that are more environmentally friendly. acs.orgresearchgate.net The study of their chemical reactivity, structural analysis using spectroscopic techniques, and theoretical investigations into their properties and reaction mechanisms are also significant areas. nih.gov The increasing use of computational methods and automation in organic synthesis represents a current paradigm shift that influences research into the preparation and study of complex organic phosphates. nso-journal.org While specific detailed academic research trajectories solely on the chemical compound this compound (excluding its biological interactions or applications) are not extensively detailed in the provided snippets, its existence as a well-defined chemical entity with a known structure indicates a history of chemical investigation into its synthesis and properties. Research might also involve exploring different salt forms or modifications of the dimoxyline structure.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5667-46-9 |
|---|---|
Molecular Formula |
C22H28NO8P |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
dihydrogen phosphate;1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinolin-2-ium |
InChI |
InChI=1S/C22H25NO4.H3O4P/c1-6-27-19-8-7-15(11-20(19)24-3)10-18-17-13-22(26-5)21(25-4)12-16(17)9-14(2)23-18;1-5(2,3)4/h7-9,11-13H,6,10H2,1-5H3;(H3,1,2,3,4) |
InChI Key |
YZKZXTBSUSEYQZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC2=NC(=CC3=CC(=C(C=C32)OC)OC)C)OC.OP(=O)(O)O |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=[NH+]C(=CC3=CC(=C(C=C32)OC)OC)C)OC.OP(=O)(O)[O-] |
Appearance |
Solid powder |
Other CAS No. |
5667-46-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dioxyline phosphate |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization Strategies of Dioxyline Phosphate
Established Synthetic Pathways for Dioxyline Phosphate (B84403)
While detailed, step-by-step established synthetic pathways specifically for dioxyline phosphate are not extensively described in the provided search results, it is understood that its synthesis involves the formation of the isoquinoline (B145761) core structure and the subsequent formation of the phosphate salt. medkoo.com The parent compound, dioxyline (also known as dimoxyline), is an isoquinoline derivative. ahajournals.orgnih.gov The synthesis of isoquinoline derivatives often involves cyclization reactions and functional group transformations.
One search result mentions that this compound may be available by custom synthesis, suggesting that its preparation is a specialized chemical process. medkoo.com The synthesis of similar phosphate salts often involves reacting the free base form of the compound with phosphoric acid.
Optimization of Synthesis Methodologies for Research Scale Production
Optimization of synthesis methodologies for research scale production typically focuses on maximizing yield, purity, and reproducibility, while minimizing reaction time and cost. For a compound like this compound, optimization efforts would likely involve exploring different reaction conditions, catalysts, solvents, and purification techniques.
While specific data on the optimization of this compound synthesis for research scale is not available in the provided results, general principles of chemical synthesis optimization would apply. This could involve techniques such as varying temperature, pressure, reactant ratios, and reaction times to find the most efficient conditions. mlsu.ac.inacs.org The use of catalysts can also play a significant role in optimizing reaction rates and yields. jocpr.com
Stereoselective Synthesis Approaches for this compound
Stereoselective synthesis aims to produce a compound with a specific spatial arrangement of atoms, which is particularly important for molecules with chiral centers. The structure of this compound includes a chiral center at the carbon atom where the ethoxy-methoxyphenylmethyl group is attached to the isoquinoline ring. nih.govmedkoo.com
While no specific stereoselective synthesis approaches for this compound were found in the search results, research on stereoselective synthesis of other organophosphates and cyclic ethers highlights the techniques used in this field. nih.govsgitolab.comnih.gov These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction. nih.gov For example, stereoselective synthesis of P-modified α-glycosyl phosphates has been achieved using the oxazaphospholidine approach. nih.gov Regio- and stereoselective synthesis of enol phosphates can be achieved via iodo(III)functionalization of alkynes. sgitolab.com Applying such methodologies to the synthesis of the dioxyline core or the phosphorylation step could potentially lead to stereoselective routes for this compound.
Design and Synthesis of Novel this compound Derivatives
The design and synthesis of novel derivatives of a chemical compound are often undertaken to explore structure-activity relationships and develop new research probes or materials. For this compound, derivatization could involve modifying the phosphate group or the organic core structure.
Structural Modification at the Phosphate Moiety for Enhanced Research Probes
Modification of the phosphate moiety can alter the compound's charge, lipophilicity, and interactions with biological targets. Research on modifying phosphate groups in other molecules, such as oligonucleotides and lipopolysaccharides, provides insights into potential strategies. thermofisher.commdpi.comasm.org
Techniques for modifying phosphate groups include conjugation to amine-containing molecules using crosslinkers, or replacing bridging oxygens with other atoms like sulfur or nitrogen to create phosphorothioates or phosphoramidates. thermofisher.commdpi.com These modifications can impact properties such as nuclease resistance and charge distribution. mdpi.comnih.gov While specific examples for this compound derivatives are not available, these general methods could be explored to create modified this compound probes with altered properties for research applications.
Derivatization of the Organic Core Structure for Mechanistic Studies
Derivatization of the organic core structure of this compound could involve modifying the isoquinoline ring system or the attached phenyl group. These modifications can help researchers understand how specific parts of the molecule contribute to its interactions and properties. Research on the derivatization of other complex organic molecules, such as tetracyclines and natural products, illustrates the approaches used. mdpi.comnih.govdrugbank.com
Derivatization strategies can include introducing different substituents onto the aromatic rings or modifying the functional groups present. nih.gov For instance, modifications to the core structure of tetracyclines have led to derivatives with altered properties. nih.gov Such approaches applied to dioxyline could yield derivatives useful for studying its mechanism of action or improving its characteristics as a research tool.
Molecular and Cellular Mechanisms of Action in Research Contexts
Biophysical Characterization of Dioxyline Phosphate (B84403) Interactions
Spectroscopic Analysis of Ligand-Target Complexes (e.g., fluorescence, NMR)
Spectroscopic techniques such as fluorescence and Nuclear Magnetic Resonance (NMR) are powerful tools for probing the structure and dynamics of ligand-target interactions. Fluorescence spectroscopy can provide insights into binding events through changes in fluorescence intensity, polarization, or resonance energy transfer upon complex formation. NMR spectroscopy, particularly techniques like 31P NMR, can offer detailed information about the local environment and conformational changes of molecules upon binding nih.govulb.ac.be. However, specific studies detailing the application of these methods to Dioxyline phosphate interactions were not identified.
Calorimetric Studies of Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a widely used calorimetric technique to directly measure the heat released or absorbed during molecular binding events, providing a complete thermodynamic profile including binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) d-nb.infonih.govresearchgate.net. From these parameters, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, offering insights into the driving forces of the interaction researchgate.net. While calorimetric studies are essential for understanding the thermodynamics of ligand binding, specific data for this compound was not found in the search results.
Advanced Analytical Methodologies for Dioxyline Phosphate Research
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are fundamental in separating components within a mixture, allowing for the isolation and quantification of the target analyte, Dioxyline phosphate (B84403), in various research samples.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Developing and validating an HPLC method for Dioxyline phosphate would involve optimizing parameters such as stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate resolution, sensitivity, and reproducibility. Method validation, following guidelines such as those from the International Conference on Harmonisation (ICH), would confirm the method's suitability for its intended purpose, assessing parameters like linearity, accuracy, precision, specificity, detection limit, and quantification limit. While HPLC is a standard technique for many pharmaceuticals and organic compounds, specific validated methods for this compound were not detailed in the consulted literature.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is typically employed for the separation of volatile or semi-volatile compounds. For non-volatile compounds like this compound, derivatization to form a volatile product would be necessary before GC analysis. GC is often coupled with selective detectors or mass spectrometry for enhanced detection and identification. Information regarding the application of GC, with or without derivatization, specifically for this compound was not found in the examined sources.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, such as carbon dioxide, as the mobile phase. SFC is particularly useful for the analysis of chiral compounds and provides an alternative separation mechanism compared to HPLC and GC. Despite its advantages for certain types of compounds, specific applications of SFC for the analysis of this compound were not identified in the reviewed literature.
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods provide valuable information about the structure and quantity of a compound based on its interaction with electromagnetic radiation.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Research Sample Analysis
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and structural information of a compound by measuring the mass-to-charge ratio of ions. Tandem Mass Spectrometry (MS/MS) provides more detailed structural information through fragmentation of selected ions. MS and MS/MS are frequently coupled with chromatographic techniques like HPLC (LC-MS/MS) to analyze complex mixtures. While MS and MS/MS are routinely used in the characterization of organic molecules, specific data or studies detailing the mass spectral fragmentation patterns or quantitative analysis of this compound using these techniques were not present in the consulted search results.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the detailed structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H, ¹³C, and ³¹P. Given that this compound contains hydrogen, carbon, and phosphorus atoms, ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy would be highly informative for confirming its structure and assessing its purity. While ³¹P NMR is a valuable tool for studying phosphorus-containing compounds nih.govwikipedia.org, specific NMR spectral data or detailed structural analysis of this compound using NMR were not found in the provided search results.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used in the characterization of chemical compounds, including those related to this compound. These methods provide insights into the functional groups present and the electronic transitions within the molecule.
UV-Vis spectroscopy is employed to measure the absorbance or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is valuable for quantifying compounds that absorb light in these regions and for studying their electronic structure. For doxycycline (B596269), a related compound, UV-Vis spectroscopy has been widely used for its determination in various matrices. Studies have reported characteristic absorption peaks for doxycycline at wavelengths such as 268 nm, 270 nm, and 273.5 nm in different solvents like water and phosphate buffer solutions. ijpar.comwisdomlib.orgresearchgate.netbipublication.com The UV-Vis spectrum of this compound would similarly exhibit absorption maxima related to its chromophoric groups, which would be influenced by the dimoxyline (B1670683) part of the molecule. These absorption characteristics can be utilized for its quantitative analysis using spectrophotometric methods. researchgate.netbipublication.comekb.eg
Research findings demonstrate the application of UV-Vis spectroscopy in the quantitative analysis of related compounds. For example, a study on the simultaneous estimation of metronidazole (B1676534) and doxycycline in combined formulations used UV spectroscopy, noting the maximum absorption wavelengths for each compound in phosphate buffered solution. bipublication.com Another study utilized UV-Vis spectrophotometry to examine the concentration of doxycycline released from nanofibers, validating the measurements against HPLC results. researchgate.net
Electrochemical and Biosensor-Based Detection Methods for Research Applications
Electrochemical methods and biosensors offer sensitive and selective approaches for the detection and quantification of compounds like this compound in research settings. These techniques leverage the electrochemical properties of the analyte or utilize biological recognition elements to achieve specificity.
Electrochemical methods, such as voltammetry and amperometry, involve measuring the current or potential generated by an electrochemical reaction involving the analyte. These techniques can be highly sensitive and are applicable to compounds that are electroactive. Research on doxycycline, for instance, has explored electrochemical detection methods. A study demonstrated the sensitive and selective electrochemical determination of doxycycline in pharmaceutical formulations using a glassy carbon electrode modified with poly(dipicrylamine). research-nexus.netresearchgate.net This modified electrode showed two irreversible oxidative peaks for doxycycline in phosphate buffer solution at pH 8.0, allowing for quantification within a specific concentration range. research-nexus.netresearchgate.net The detection limits reported for this method were as low as 0.15 µM and 0.13 µM for the respective peaks. research-nexus.netresearchgate.net Differential pulse voltammetry (DPV) has also been employed for the real-time release study of doxycycline from nanofibers, proving to be a simple, rapid, and advantageous analytical technique for such measurements. mdpi.com
Biosensors integrate a biological recognition element with a transducer to detect a specific analyte. While the search results did not yield information on biosensors specifically designed for this compound, research on biosensors for related compounds like doxycycline highlights the potential of this approach. Enzyme-free optical biosensors utilizing nanomaterials have been developed for the ultra-sensitive detection of doxycycline hyclate, demonstrating very low detection limits in the femtomolar range and high selectivity. researchgate.net Another study described a paper-immobilized yeast biosensor capable of detecting doxycycline at physiologically relevant concentrations in complex matrices like serum and urine. rsc.org Although these examples focus on doxycycline, the principles and methodologies employed in developing such biosensors could potentially be adapted for the detection of this compound, provided a suitable biological recognition element can be identified or engineered to interact specifically with the compound. The development of phosphate sensors using electrochemical formats also exists, suggesting the feasibility of electrochemical or biosensor approaches for phosphate-containing compounds. zimmerpeacocktech.com
Detailed research findings from electrochemical studies on doxycycline provide examples of the data obtained. The poly(dipicrylamine)-modified glassy carbon electrode exhibited a linear relationship between peak current and doxycycline concentration in the range of 5–200 µM. research-nexus.netresearchgate.net The method was successfully applied to analyze pharmaceutical samples, with detected concentrations exceeding 90.13% of the labeled values. research-nexus.netresearchgate.net
Computational and Theoretical Chemistry of Dioxyline Phosphate
Molecular Modeling and Simulation of Dioxyline Phosphate (B84403)
Molecular modeling and simulation are powerful tools for investigating the dynamic behavior of molecules. However, specific studies on dioxyline phosphate are not readily found in the public domain.
Conformational Analysis and Energy Landscapes
A thorough conformational analysis to determine the stable three-dimensional arrangements of this compound and to map its energy landscapes would require dedicated computational studies. Such research would provide insights into the molecule's flexibility and preferred shapes, which are crucial for its biological activity. At present, detailed reports of such analyses for this compound are not available.
Molecular Dynamics Simulations of Compound-Target Systems
Molecular dynamics (MD) simulations are instrumental in understanding the interactions between a compound and its biological target at an atomic level. researchgate.net These simulations can reveal the stability of the compound-target complex and the key residues involved in binding. The ChEMBL database, a comprehensive source of bioactive molecule data, indicates that there is no available data on the specific biological targets of this compound. ebi.ac.uk Without an identified target, performing and reporting on MD simulations of a this compound-target system is not feasible.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a deep understanding of a molecule's electronic properties and reactivity.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It can be employed to study reaction mechanisms and predict the thermodynamic and kinetic parameters of chemical reactions. mdpi.com While DFT is a common approach in computational chemistry, specific studies applying this method to elucidate the reaction pathways of this compound are not documented in available literature. mdpi.comresearchgate.net
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio methods are quantum chemistry methods based on first principles. They can be used to predict various spectroscopic properties, such as NMR and IR spectra, which can aid in the experimental characterization of a compound. The application of these methods to predict the spectroscopic properties of this compound has not been detailed in accessible research.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Chemical Space Exploration
QSAR and pharmacophore modeling are essential techniques in drug discovery for identifying the key structural features responsible for a compound's biological activity and for screening large compound libraries. nih.govyoutube.com These methods rely on a dataset of compounds with known activities to build predictive models. nih.gov Given the lack of bioactivity data for this compound in public databases like ChEMBL, the development of QSAR models or pharmacophores for this compound is not currently possible. ebi.ac.uk
Research on this compound in Computational Chemistry Remains Limited
Current scientific literature lacks specific studies on the computational and theoretical chemistry of this compound, particularly in the area of virtual screening and docking for novel target identification. A thorough search of available research databases reveals no dedicated studies or detailed findings on this specific compound within the specified context.
The ChEMBL database, a comprehensive resource for bioactive drug-like small molecules, lists this compound under the identifier CHEMBL2108950. However, it explicitly states that there is no available data for this compound regarding its bioactivity, associated assays, or biological targets. This absence of foundational biological data underscores the challenges in pursuing computational studies, such as virtual screening and molecular docking, which rely on known protein structures and bioactivity information to identify potential new targets.
While computational methods like virtual screening and molecular docking are powerful tools in drug discovery for identifying novel protein targets and elucidating potential mechanisms of action, their application to this compound has not been documented in published research. These in silico techniques are instrumental in screening large libraries of compounds against biological targets to predict binding affinities and interaction modes, thereby accelerating the identification of promising drug candidates. However, the successful application of these methods is contingent on the availability of preliminary data that is currently not present for this compound.
Consequently, there are no research findings, data tables, or detailed studies to report regarding the use of virtual screening and docking to identify novel targets for this compound. The scientific community has yet to publish research in this specific area of computational and theoretical chemistry for this compound.
Preclinical Research Models and Experimental Designs for Dioxyline Phosphate Studies in Vitro, Ex Vivo, and in Vivo
In Vitro Cellular and Biochemical Assay Systems
In vitro systems are crucial for initial high-throughput screening and detailed mechanistic investigations of a compound's biological activity at the cellular and molecular level.
Cell Culture Models for Mechanistic Investigations
The selection of appropriate cell culture models is paramount for investigating the cellular effects of a test compound. This involves the use of both established cell lines and primary cells isolated directly from tissues.
Specific Cell Lines: Immortalized cell lines offer a consistent and reproducible system for studying specific cellular pathways. For instance, in oncology research, human duodenal adenocarcinoma cells (HuTu-80) have been utilized to assess the cytotoxic effects of related compounds. nih.gov In such models, cell viability can be measured after exposure to the compound to determine its potential antineoplastic properties. nih.gov
Primary Cell Isolation: Primary cells, while more complex to maintain, provide a model that more closely resembles the in vivo physiological state. The choice of primary cells would be dictated by the therapeutic target of dioxyline phosphate (B84403).
Enzyme-Based Assays and Receptor Binding Assays
To understand the direct molecular targets of a compound, enzyme-based and receptor binding assays are employed. These assays can quantify the interaction between the compound and specific proteins.
Enzyme Inhibition Assays: If dioxyline phosphate is hypothesized to target a specific enzyme, assays would be designed to measure the inhibition of that enzyme's activity in the presence of the compound.
Receptor Binding Assays: To determine if this compound interacts with specific cellular receptors, competitive binding assays are utilized. These assays measure the ability of the compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor.
Cellular Imaging and Microscopic Techniques for Subcellular Localization Studies
Visualizing the distribution of a compound within a cell provides critical insights into its mechanism of action.
Fluorescence Microscopy: By tagging this compound with a fluorescent probe, its uptake and accumulation in different cellular compartments (e.g., nucleus, mitochondria, cytoplasm) can be visualized using confocal or super-resolution microscopy.
Immunofluorescence: This technique can be used to observe the effect of the compound on the localization and expression of specific proteins within the cell.
Ex Vivo Tissue and Organ Perfusion Models for Compound Research
Ex vivo models, which involve the use of tissues or organs maintained outside the body, serve as an intermediate step between in vitro and in vivo studies. These models allow for the investigation of a compound's effects in a more complex, multicellular environment while maintaining experimental control. For example, ex vivo studies on root canal biofilms have been used to test the efficacy of antimicrobial agents.
Animal Models for Investigational Research Methodologies
Animal models are indispensable for understanding the systemic effects of a compound and its behavior in a whole organism. The choice of animal model depends on the specific research question and the disease being studied.
Genetically Engineered Animal Models for Pathway Elucidation
Genetically engineered models, such as transgenic or knockout mice, are powerful tools for dissecting the specific molecular pathways through which a compound exerts its effects.
Transgenic Models: These models overexpress a particular gene of interest and can be used to determine if the compound's effect is dependent on that gene. For example, the TH-MYCN transgenic mouse model is utilized in neuroblastoma research.
Knockout Models: In these models, a specific gene is inactivated. If the effect of this compound is absent in a knockout model, it provides strong evidence that the inactivated gene is a critical component of the compound's mechanism of action.
Methodologies for Compound Administration in Animal Research (focus on technique, not dosage effects)
In preclinical animal studies, Doxycycline (B596269) is administered through various routes, each with specific techniques designed to ensure consistent delivery for experimental purposes. The choice of administration technique often depends on the research model, the target species, and the pharmacokinetic profile being investigated.
Common administration techniques include:
Oral Administration : This is a frequent method used due to its convenience and clinical relevance. In animal models, oral administration can be achieved by mixing the compound directly into the diet. For instance, in tuberculosis research using mouse and rabbit models, doxycycline is often administered in the diet to maintain stable plasma levels. nih.govnih.gov Another oral method involves compounding the drug into a liquid suspension, which can then be administered via oral gavage. This technique uses a tube to deliver the substance directly into the stomach.
Intravenous (IV) Injection : This technique involves administering the compound directly into the bloodstream for rapid and complete bioavailability. In canine studies, for example, a solution of Doxycycline hyclate can be administered intravenously through the cephalic vein using a catheter. nih.gov
Subcutaneous (SC) Injection : This method involves injecting the compound into the tissue layer between the skin and the muscle. In a study with dogs, a long-acting formulation of Doxycycline hyclate was injected subcutaneously in the costal area, with the total volume divided into multiple sites. nih.gov
Intramuscular (IM) Injection : This technique delivers the substance deep into the muscles, allowing for absorption into the bloodstream. It has been used in studies involving pigs. google.com
Intraperitoneal (IP) Injection : In this method, the compound is injected into the peritoneal cavity. This route is common in rodent studies. For example, in a preclinical mouse model of synucleinopathies, mice were treated with daily intraperitoneal injections of Doxycycline. nih.gov
The following table summarizes various administration techniques for Doxycycline used in different animal models as reported in preclinical research.
| Administration Technique | Animal Model | Description of Technique |
| In Diet | Mice, Rabbits | The compound is mixed into standard or specialized animal feed for oral consumption. nih.govnih.gov |
| Intravenous (IV) | Dogs | The compound is administered as an aqueous solution directly into the cephalic vein via a catheter. nih.gov |
| Subcutaneous (SC) | Dogs | A long-acting formulation is injected into the costal area in equally divided volumes. nih.gov |
| Intramuscular (IM) | Pigs | The compound is injected into the muscle tissue. google.com |
| Intraperitoneal (IP) | Mice | The compound is injected daily into the peritoneal cavity. nih.gov |
Tissue Sample Collection and Preparation for Downstream Analysis in Research Studies
Following administration in animal models, the collection and preparation of tissue samples are critical steps for analyzing the compound's distribution, effects, and mechanism of action. These procedures must be carefully designed to preserve the integrity of the analyte and the tissue morphology for various downstream analyses. nih.gov
Tissue Collection and Fixation: Immediately after euthanasia and dissection, tissue samples are harvested. To prevent autolysis and degradation, tissues are promptly preserved. researchgate.net A common method is immersion fixation, where the tissue is placed in a fixative solution, typically at a volume ratio of 1:10 to 1:20 (tissue to fixative). researchgate.net Formalin (a 10% neutral phosphate-buffered formaldehyde solution) is a widely used fixative that cross-links proteins, thereby preserving tissue structure for histopathological evaluation. researchgate.netdbaitalia.it For certain analyses, tissues may instead be flash-frozen in liquid nitrogen and stored at -80°C to preserve enzymatic activity or nucleic acid integrity. dbaitalia.it
Tissue Homogenization and Extraction for Chemical Analysis: For quantitative analysis of Doxycycline concentration in tissues, samples undergo homogenization. This process breaks down the tissue structure to release the compound. Following homogenization, an extraction procedure is performed to isolate the analyte from the complex biological matrix.
A validated method for extracting Doxycycline from animal tissues involves the following steps:
Extraction : The biological matrix is treated with a solution of oxalic acid and ethyl acetate. researchgate.net
Cleanup : The resulting extract is cleaned up using a solid-phase extraction (SPE) procedure with a carboxylic acid cartridge to remove interfering substances. researchgate.net
Analysis : The purified extract is then ready for analysis by techniques such as high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net
Preparation for Histological and Immunofluorescence Analysis: For microscopic examination, fixed tissues undergo further processing.
Dehydration and Embedding : Tissues are dehydrated through a series of graded ethanol washes, cleared with a solvent like xylene, and then infiltrated with molten paraffin wax. researchgate.net The wax solidifies to form a paraffin block, which can be stored long-term and allows for thin sectioning. researchgate.netdbaitalia.it
Sectioning : The paraffin-embedded tissue block is cut into very thin sections (typically 4-5 micrometers) using a microtome. These sections are then mounted on microscope slides.
Staining : For immunofluorescence staining, cells or tissue sections are first washed with phosphate-buffered saline (PBS) and fixed. mdpi.com Cell membranes are then permeabilized, often with a solution like Triton X-100, to allow antibodies to access intracellular targets. mdpi.com A blocking solution is applied to prevent non-specific antibody binding before the primary and secondary antibodies are added for visualization. mdpi.com
The table below outlines common tissue preparation techniques for different types of downstream analysis in Doxycycline research.
| Analysis Type | Sample Collection | Fixation/Preservation | Preparation Steps |
| Quantitative Analysis (HPLC) | Harvested tissues (e.g., muscle, kidney) | Typically frozen until analysis | Homogenization, extraction with oxalic acid/ethyl acetate, solid-phase extraction (SPE) cleanup. researchgate.net |
| Histopathology | Harvested tissues | Immersion in 10% neutral buffered formalin. researchgate.net | Dehydration (graded ethanol), clearing (xylene), paraffin embedding, sectioning, staining (e.g., H&E). researchgate.net |
| Immunocytochemistry/Immunofluorescence | Harvested cerebral tissue or cultured cells | Fixation in 10% formalin. mdpi.com | Washing with PBS, permeabilization (e.g., Triton X-100), blocking, antibody incubation. nih.govmdpi.com |
| Biochemical/Electrophysiological Analysis | Harvested cerebral tissue | Not specified, likely fresh or flash-frozen | Biochemical analysis of tissue homogenates. nih.gov |
Advanced Formulation and Delivery Systems Research for Investigational Purposes
Nanoparticle-Based Delivery Systems for Research Probes of Dioxyline Phosphate (B84403)
Nanoparticle-based delivery systems represent a versatile platform for the investigational use of Dioxyline phosphate. These systems can improve the delivery and efficacy of the compound in research settings. nih.gov Encapsulation within nanoparticles can protect the compound from degradation, while surface modifications can enable targeted delivery to specific cells or tissues in laboratory models. researchgate.net
Liposomes and polymeric nanoparticles are extensively studied for their ability to provide controlled release of therapeutic agents in research environments. semanticscholar.orgwjpmr.com Liposomes, which are vesicles composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic compounds, offering a biocompatible delivery vehicle. wjpmr.comresearchgate.net Polymeric nanoparticles, often made from biodegradable materials like poly(lactic-co-glycolic acid) (PLGA), allow for tunable and sustained release profiles. wjpmr.comnih.gov
Research into this compound-loaded polymeric nanoparticles has demonstrated characteristic biphasic release profiles. nih.gov An initial "burst" release phase is often observed within the first 24 hours, followed by a slower, sustained exponential release phase. nih.gov This pattern is advantageous in experimental settings where an initial effective concentration is needed, followed by a prolonged period of exposure. For example, studies with PLGA nanoparticles have shown this dual-release pattern. nih.gov Similarly, chitosan, a natural polymer, has been used to create nanoparticles that exhibit an initial burst effect followed by slow, sustained release over 24 hours. nih.govresearchgate.net The use of polymers can also enhance the stability of the delivery system against changes in pH and enzymatic degradation. nih.gov
Table 1: Characteristics of Polymeric Nanoparticles for this compound in Research Models
| Polymer Type | Particle Size Range (nm) | Average Encapsulation Efficiency (%) | Release Profile | Source |
| Chitosan (Formulation 1) | 30 - 220 | 53% | Biphasic: Initial burst followed by sustained release | nih.govresearchgate.net |
| Chitosan (Formulation 2) | 200 - 320 | 56% | Biphasic: Initial burst followed by sustained release | nih.govresearchgate.net |
| PLGA | Not Specified | Not Specified | Biphasic: Initial burst followed by slower exponential release | nih.gov |
Calcium phosphate (CaP) nanoparticles are of significant interest for targeted delivery in research models due to their excellent biocompatibility and biodegradability. nih.govnih.gov As a natural component of bone, CaP is readily metabolized by the body into harmless calcium and phosphate ions. nih.gov These nanoparticles are particularly noted for their stability at neutral pH and their tendency to dissolve in the lower pH environment of endosomes and lysosomes, facilitating intracellular release of their cargo. nih.gov
The inherent properties of CaP nanoparticles make them suitable for delivering a wide range of therapeutic molecules, including compounds like this compound. nih.govresearchgate.net Their surface can be functionalized to attach targeting ligands, enabling researchers to direct the nanoparticles to specific cell types or tissues in preclinical studies. researchgate.net This targeted approach can enhance the local concentration of the investigational compound, which is crucial for studying its effects with greater precision and potentially reducing off-target effects in experimental systems. nih.gov The ability to co-deliver this compound with other agents, such as plasmid DNA, using CaP nanoparticles has also been explored to investigate potential synergistic effects. nih.gov
Hydrogel and Scaffold-Based Systems for Sustained Release in Research Applications
Hydrogels and scaffolds provide three-dimensional matrices for the sustained release of investigational compounds in various research applications, particularly in the context of tissue engineering. bohrium.comresearchgate.net Hydrogels, with their high water content and porous structure, can mimic the natural extracellular matrix, providing a suitable microenvironment for cells and facilitating the controlled diffusion of encapsulated molecules. researchgate.netnih.gov
In research applications, this compound has been incorporated into hydrogel films to achieve sustained release. rsc.org For instance, pectin-based hydrogels loaded with the compound have demonstrated the ability to release a significant portion of the drug over several hours in phosphate-buffered saline (PBS) solution. rsc.org The release can be modulated by the composition of the hydrogel, such as the concentration of reinforcing agents like hydroxyapatite. rsc.org These systems are valuable in experimental models for studying localized delivery and tissue response. bohrium.comresearchgate.net The porous microarchitecture of hydrogels not only allows for the release of the compound but also supports substance exchange and the infiltration of cells, which is critical in regenerative medicine studies. nih.gov
Table 2: Performance of this compound in Hydrogel Systems for Research
| Hydrogel System | Release Medium | Cumulative Release (%) | Time (hours) | Source |
| Pectin/Hydroxyapatite (PPC-10) | PBS solution | 88.57% | 3.5 | rsc.org |
Characterization of Delivery System Properties and Release Kinetics in Research Models
The characterization of delivery systems is fundamental to ensuring reproducibility and understanding the behavior of this compound in research models. Key properties evaluated include particle size, surface charge, morphology, and drug encapsulation efficiency. nih.govfrontiersin.org Techniques such as scanning electron microscopy (SEM) are used to visualize the morphology of nanoparticles and scaffolds, confirming their structural integrity. rsc.orgnih.gov
The study of release kinetics is crucial for predicting how the compound will become available in an experimental setting. mdpi.com In vitro release studies are typically performed using solutions that mimic physiological conditions, such as simulated body fluid (SBF) or phosphate buffer solution (PBS). nih.govwisdomlib.org The data gathered from these studies are often fitted to various mathematical models to elucidate the mechanism of drug release.
Commonly used kinetic models include:
Zero-Order: Describes a constant release rate over time. mdpi.com
Higuchi Model: Characterizes release from an insoluble matrix based on Fickian diffusion, where the cumulative amount of drug released is proportional to the square root of time. mdpi.comnih.gov
Korsmeyer-Peppas Model: Used to analyze release from polymeric systems when the mechanism is not well known or when more than one type of release phenomenon is involved. nih.govnih.gov
For example, the release of this compound from certain nanofiber systems has been shown to follow the Korsmeyer-Peppas model, indicating that the release mechanism is complex and may involve both diffusion and polymer erosion. nih.gov Understanding these kinetics allows researchers to design delivery systems with predictable and controlled release profiles tailored to the specific needs of an investigation. mdpi.com
Future Research Directions and Unexplored Avenues for Dioxyline Phosphate
Emerging Technologies for Enhanced Dioxyline Phosphate (B84403) Research
Advances in analytical and computational technologies offer powerful tools to reinvestigate dioxyline phosphate, moving beyond its classical pharmacological profile. These technologies can provide unprecedented insights into its structure, function, and interactions within biological systems.
Advanced Structural Elucidation: While the basic structure of this compound is known, advanced spectroscopic techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be used to study its conformational dynamics and interactions with biological macromolecules. nih.govnih.gov These methods are crucial for understanding how the phosphate group influences the molecule's solubility, stability, and binding affinity to target proteins. nih.gov
High-Throughput Screening (HTS): HTS technologies allow for the rapid screening of large compound libraries against various biological targets. nih.gov Applying HTS to this compound and its newly synthesized analogs could uncover entirely new pharmacological activities beyond vasodilation. For instance, screening against panels of kinases, G-protein coupled receptors (GPCRs), or even nucleic acid structures could reveal unexpected therapeutic potentials. nih.gov
Metabolomics and Systems Biology: A systems-level understanding of how this compound affects cellular networks can be achieved through metabolomics. nih.gov This approach analyzes the global metabolic response of a biological system to the compound, identifying downstream effects and potential off-target interactions. iomcworld.com A systems biology approach, which integrates various data types, can create comprehensive models of the drug's impact on arteriolar vasodynamics and other physiological processes. biorxiv.org
Computational Modeling and In Silico Screening: Molecular docking and virtual screening are powerful computational tools for predicting the binding of small molecules to protein targets. nih.govfrontiersin.org These in silico methods can be used to identify potential new targets for this compound and to design novel derivatives with improved affinity and selectivity. mdpi.com Such studies can also elucidate the specific molecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern the binding of this compound to its targets. researchgate.net
| Technology | Application in this compound Research | Potential Insights |
|---|---|---|
| High-Resolution Mass Spectrometry & NMR | Detailed structural analysis and interaction studies with biomolecules. nih.govnih.gov | Conformational dynamics, binding site identification, structure-activity relationships. |
| High-Throughput Screening (HTS) | Screening against diverse biological targets (e.g., kinases, GPCRs). nih.gov | Discovery of novel pharmacological activities and therapeutic applications. |
| Metabolomics | Analysis of global metabolic changes in cells or organisms upon treatment. nih.gov | Identification of metabolic pathways affected, off-target effects, and biomarkers of response. |
| Computational Modeling | In silico docking and virtual screening to predict interactions with proteins. frontiersin.org | Prediction of novel biological targets, understanding binding modes, rational design of new derivatives. |
Opportunities in Multidisciplinary Collaboration for Fundamental Chemical Biology
The complexity of drug action necessitates a multidisciplinary approach that integrates expertise from various scientific fields. nih.govgoogle.com For this compound, collaborative efforts are essential to fully explore its chemical biology and unlock its therapeutic potential.
Chemistry and Pharmacology: A strong collaboration between synthetic chemists and pharmacologists is fundamental. Chemists can design and synthesize novel analogs of this compound with modified functional groups, while pharmacologists can evaluate their biological activity in various assays. nih.gov This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. mdpi.com
Structural Biology and Computational Chemistry: Combining the expertise of structural biologists and computational chemists can provide a detailed picture of how this compound interacts with its molecular targets. X-ray crystallography or cryo-electron microscopy can determine the three-dimensional structure of the drug-target complex, while computational modeling can simulate the dynamics of this interaction and predict the effects of structural modifications. nih.govfrontiersin.org
Chemical Biology and Oncology: Given that the parent compound, papaverine (B1678415), has shown potential anticancer activities, a collaboration with cancer biologists is a promising avenue. nih.govup.ac.za Chemical biologists can develop molecular probes based on the this compound scaffold to identify and validate new targets in cancer cells, potentially leading to the development of novel chemotherapeutic agents. mdpi.com
Pharmaceutics and Materials Science: Research into novel drug delivery systems can enhance the therapeutic efficacy of this compound. Collaborations with experts in pharmaceutics and materials science could lead to the development of formulations like nanoparticles, liposomes, or hydrogels that provide sustained release, improve bioavailability, and enable targeted delivery of the compound to specific tissues or organs. nih.gov
Identification of Novel Research Hypotheses for this compound
While this compound is known as a vasodilator, its structural similarity to other biologically active isoquinoline (B145761) alkaloids suggests it may possess a wider range of pharmacological effects. nih.govresearchgate.net Future research should explore novel hypotheses beyond its established mechanism of action.
Anticancer and Antitumor Activity: Papaverine has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines. nih.govup.ac.za A key hypothesis is that this compound may share these anticancer properties. Research could investigate its effects on cancer cell viability, cell cycle progression, and apoptosis. up.ac.za Furthermore, its potential to inhibit phosphodiesterase 10A (PDE10A), an enzyme implicated in some cancers, warrants investigation. nih.gov
Antiviral and Antimicrobial Properties: Many isoquinoline alkaloids exhibit significant antimicrobial and antiviral activities. nih.govnih.gov A novel research direction would be to screen this compound against a panel of viruses and bacteria. Given the urgent need for new antimicrobial agents, this could be a particularly fruitful area of investigation.
Neuroprotective Effects: Certain isoquinoline alkaloids have demonstrated neuroprotective properties. mdpi.com Papaverine, for example, has been studied for its potential cognitive-enhancing effects. mdpi.com Future studies could explore whether this compound can modulate pathways involved in neurodegenerative diseases, such as Alzheimer's or Parkinson's disease.
Modulation of Nucleic Acid Structures: Some isoquinoline alkaloids are known to interact with and stabilize non-canonical DNA structures like G-quadruplexes, which are implicated in cancer and other diseases. nih.gov A compelling hypothesis is that this compound could also bind to such structures, thereby inhibiting telomerase activity or modulating gene expression.
| Novel Hypothesis | Basis for Hypothesis (from related compounds) | Potential Therapeutic Area |
|---|---|---|
| Anticancer Activity | Papaverine inhibits cancer cell proliferation and induces apoptosis. nih.govup.ac.za | Oncology |
| Antiviral/Antimicrobial Activity | Isoquinoline alkaloids possess broad antiviral and antibacterial properties. nih.govnih.gov | Infectious Diseases |
| Neuroprotective Effects | Papaverine shows cognitive enhancement in preclinical models. mdpi.com | Neurology (e.g., Alzheimer's, Parkinson's) |
| Nucleic Acid Interaction | Protoberberine alkaloids bind to G-quadruplex DNA and inhibit telomerase. nih.gov | Oncology, Genetic Disorders |
Bridging Fundamental Chemical Research with Early-Stage Preclinical Discovery
Translating fundamental discoveries about this compound into a preclinical pipeline requires a strategic and integrated approach. This involves moving from basic mechanism-of-action studies to evaluating the compound's potential in relevant disease models.
Lead Optimization: Once a promising new biological activity is identified, a lead optimization program should be initiated. This involves synthesizing a focused library of this compound derivatives to improve potency, selectivity, and pharmacokinetic properties. mdpi.com This stage is critical for developing a compound with drug-like characteristics.
Development of Robust Bioassays: To support lead optimization, robust and reliable bioassays are needed. These assays should be relevant to the disease of interest and capable of providing quantitative data on the compound's efficacy. nih.gov For example, if pursuing anticancer activity, assays measuring cytotoxicity in a panel of cancer cell lines would be essential.
Pharmacokinetic and In Vivo Studies: Promising candidates from in vitro studies must be evaluated in animal models to assess their pharmacokinetics (absorption, distribution, metabolism, and excretion) and preliminary efficacy. nih.gov These preclinical studies are crucial for determining if a compound has the potential to be effective and safe in humans.
Target Deconvolution and Biomarker Development: For novel activities, identifying the specific molecular target is a key step. Techniques like affinity chromatography and proteomics can be used to "deconvolve" the target of this compound. nih.gov Concurrently, identifying biomarkers that can predict or measure the response to the drug will be vital for its eventual clinical development.
By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, potentially transforming this known vasodilator into a lead compound for a new generation of therapeutics.
Q & A
Q. Q1. How can researchers ensure the reproducibility of Dioxyline phosphate synthesis protocols in academic settings?
Methodological Answer: To ensure reproducibility, document all synthesis parameters, including reaction stoichiometry, temperature, catalyst use, and purification steps. For example, neutralization reactions involving phosphoric acid and potassium hydroxide (as in potassium dihydrogen phosphate synthesis) require precise molar ratios and pH monitoring . Cross-reference with structural verification methods (e.g., NMR, HPLC) as outlined in chemical synthesis guidelines . Include raw data and procedural deviations in supplementary materials to aid replication .
Q. Q2. What analytical techniques are recommended for quantifying this compound purity in complex matrices?
Methodological Answer: Use high-sensitivity assays such as liquid chromatography-mass spectrometry (LC-MS) or UV-Vis spectrophotometry calibrated with standardized controls. Avoid cross-contamination by employing separate pipette tips for samples/reagents and validate results against a dilution series to address high-concentration outliers . For phospholipid analogs, protocols from phosphatidylcholine assays (e.g., reagent preparation, plate sealing, and detection optimization) can be adapted .
Advanced Research Questions
Q. Q3. How can computational modeling improve the design of this compound derivatives with enhanced pharmacological properties?
Methodological Answer: Leverage quantum chemical calculations and reaction path search algorithms to predict molecular stability and interaction mechanisms. For instance, ICReDD’s framework integrates computational predictions with experimental validation, enabling efficient screening of reaction conditions (e.g., solvent effects, substituent positioning) . Pair density functional theory (DFT) with molecular dynamics simulations to optimize bioavailability or vasodilatory activity .
Q. Q4. What strategies resolve contradictions in this compound’s physicochemical data across studies?
Methodological Answer: Conduct meta-analyses of raw datasets to identify methodological disparities (e.g., buffer composition, detection limits). Apply factorial design principles to isolate variables (e.g., temperature, pH) contributing to divergent results . Validate findings through interlaboratory collaborations, adhering to standardized reporting frameworks like CRDC’s chemical engineering design guidelines .
Q. Q5. How should researchers design experiments to investigate this compound’s mechanism of action in vascular systems?
Methodological Answer: Adopt a PICO framework: Define Population (e.g., in vitro endothelial cells), Intervention (dose-response curves), Comparison (control vs. treated groups), and Outcome (e.g., nitric oxide release). Use fluorescence-based assays for real-time monitoring and RNA sequencing to map signaling pathways. Ensure ethical compliance by referencing FINER criteria (Feasible, Novel, Ethical) .
Data Management and Reporting
Q. Q6. What are best practices for managing large datasets in this compound research?
Methodological Answer: Implement chemical informatics software (e.g., Cheminfo, KNIME) for data curation, annotation, and visualization. Securely store raw spectra, chromatograms, and simulation outputs using encrypted repositories . Follow Beilstein Journal guidelines for supplementary data organization, including file naming conventions and hyperlinking .
Q. Q7. How to address variability in this compound’s bioactivity across experimental models?
Methodological Answer: Perform sensitivity analyses to assess model-specific biases (e.g., cell line vs. animal studies). Use ANOVA to compare inter-group variances and apply Bland-Altman plots for method agreement assessment. Document uncertainties in instrumentation (e.g., pipette error) and environmental factors (e.g., humidity) .
Interdisciplinary Approaches
Q. Q8. How can membrane separation technologies enhance this compound purification?
Methodological Answer: Optimize nanofiltration or ultrafiltration systems to isolate this compound from byproducts. Reference CRDC subclass RDF2050104 for membrane pore size selection and pressure gradient calibration . Pair with crystallization techniques (e.g., anti-solvent addition) to improve yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
